N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363905
InChI: InChI=1S/C28H23NO6/c1-4-16-9-10-24-21(11-16)22(15-25(30)34-24)27-26(20-7-5-6-8-23(20)35-27)29-28(31)17-12-18(32-2)14-19(13-17)33-3/h5-15H,4H2,1-3H3,(H,29,31)
SMILES:
Molecular Formula: C28H23NO6
Molecular Weight: 469.5 g/mol

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide

CAS No.:

Cat. No.: VC16363905

Molecular Formula: C28H23NO6

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide -

Specification

Molecular Formula C28H23NO6
Molecular Weight 469.5 g/mol
IUPAC Name N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C28H23NO6/c1-4-16-9-10-24-21(11-16)22(15-25(30)34-24)27-26(20-7-5-6-8-23(20)35-27)29-28(31)17-12-18(32-2)14-19(13-17)33-3/h5-15H,4H2,1-3H3,(H,29,31)
Standard InChI Key PRWPCXOBNVPJIP-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)OC)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features a chromene core (2H-chromen-2-one) substituted with a 6-ethyl group, fused to a benzofuran ring at the 4-position. The benzofuran moiety is further functionalized with a 3,5-dimethoxybenzamide group at the 3-position. This arrangement creates a planar, conjugated system that enhances aromatic stability while allowing for targeted molecular interactions. The ethyl group at the chromene’s 6-position contributes to lipophilicity, potentially improving membrane permeability in biological systems.

Key Functional Groups

  • Chromene-2-one: A bicyclic system with a ketone group at position 2, enabling participation in redox reactions and hydrogen bonding.

  • Benzofuran: An oxygen-containing heterocycle that augments aromaticity and serves as a rigid scaffold for substituent placement.

  • Dimethoxybenzamide: The 3,5-dimethoxy configuration on the benzamide group provides electron-donating effects, modulating electronic density and solubility.

Synthesis and Optimization

Reaction Pathways

The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide typically proceeds via a three-step strategy:

  • Chromene Formation: Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate to yield a hydrazone intermediate, which undergoes cyclization under acidic conditions to form the chromene core.

  • Benzofuran Construction: A Sonogashira coupling or Ullmann reaction attaches the benzofuran moiety to the chromene, followed by oxidation to introduce the ketone group.

  • Benzamide Functionalization: The 3,5-dimethoxybenzamide group is introduced via nucleophilic acyl substitution, using 3,5-dimethoxybenzoyl chloride and an amine-functionalized intermediate.

Optimization Challenges

  • Stereochemical Control: Ensuring regioselectivity during benzofuran fusion requires precise temperature and catalyst selection (e.g., Pd(PPh3_3)4_4 for Sonogashira).

  • Yield Improvement: Side reactions, such as over-oxidation of the chromene ketone, are mitigated by using mild oxidizing agents like MnO2_2.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC28H23NO6\text{C}_{28}\text{H}_{23}\text{NO}_{6}
Molecular Weight469.5 g/mol
SolubilityModerate in DMSO, low in H2_2O
Lipophilicity (LogP)~3.2 (predicted)
StabilityStable under inert atmospheres; degrades under UV light due to chromene’s photoreactivity

The compound’s limited aqueous solubility (\leq10 µM in PBS) and moderate LogP value suggest suitability for lipid-rich biological environments, though formulation enhancements (e.g., nanoemulsions) may be necessary for in vivo applications.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC50_{50} = 12.5 µM), potentially through ROS generation and apoptosis induction. The chromene moiety’s redox activity is hypothesized to interfere with mitochondrial electron transport chains.

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity (IC50_{50})
VC163840223,4-Dimethoxyphenyl vs. 6-ethyl chromene18.7 µM (MCF-7)
Acifluorfen Nitrobenzoate coreHerbicidal activity

The 6-ethyl substitution in N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide enhances lipophilicity compared to VC16384022, correlating with improved cellular uptake and lower IC50_{50} values.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro hepatocyte models.

  • Target Identification: Employ computational docking to predict interactions with kinases or GPCRs.

  • Structural Modulation: Introduce fluorinated groups to enhance metabolic resistance and blood-brain barrier penetration.

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